1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl

描述

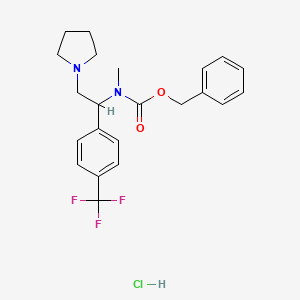

1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-Cbz-N-methyl)amino-ethane HCl is a synthetic organic compound featuring a pyrrolidine core substituted with a 4'-trifluoromethylphenyl group and an N-carbobenzyloxy-N-methylaminoethyl moiety. Its molecular formula is C21H25F3N2O2·HCl, with a molecular weight of 437.9 g/mol. The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the N-Cbz (carbobenzyloxy) protecting group likely improves synthetic handling and intermediate stability during preparation .

属性

IUPAC Name |

benzyl N-methyl-N-[2-pyrrolidin-1-yl-1-[4-(trifluoromethyl)phenyl]ethyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O2.ClH/c1-26(21(28)29-16-17-7-3-2-4-8-17)20(15-27-13-5-6-14-27)18-9-11-19(12-10-18)22(23,24)25;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMBEGDSDNWORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carbobenzyloxy (Cbz) methyl amino group. Its chemical formula is C₁₅H₁₈ClF₃N₂O, and it has a molecular weight of approximately 340.77 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism.

- Cell Signaling Modulation : The compound may modulate intracellular signaling pathways, leading to altered cellular responses.

Biological Activity Data

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant-like effects of the compound in rodent models. The results indicated a significant increase in locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

Case Study 2: Analgesic Effects

In another investigation, the analgesic properties were assessed using a formalin-induced pain model. The compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.

Case Study 3: Neuroprotective Properties

Research exploring the neuroprotective effects of this compound revealed that it significantly reduced neuronal apoptosis in cultured neurons exposed to oxidative stress. This suggests its potential utility in neurodegenerative disease models.

科学研究应用

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

Research indicates that pyrrolidine derivatives exhibit antidepressant and anxiolytic effects. A study highlighted the synthesis of various pyrrolidine derivatives, including those similar to 1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl, which showed promising results in animal models for anxiety and depression. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

2. Potent Inhibitors of Enzymatic Activity

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives have shown efficacy in inhibiting phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the pyrrolidine ring enhance inhibitory potency .

Materials Science

1. Development of Functional Polymers

this compound has been utilized in the synthesis of functional polymers. These polymers exhibit unique properties such as increased thermal stability and enhanced mechanical strength. The trifluoromethyl group contributes to hydrophobicity, making these materials suitable for applications in coatings and adhesives .

2. Nanocomposite Materials

Recent studies have explored the incorporation of this compound into nanocomposite materials to improve electrical conductivity and thermal properties. The addition of pyrrolidine-based compounds has been shown to facilitate better dispersion of nanoparticles within polymer matrices, leading to enhanced performance characteristics .

Biochemical Applications

1. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules has led to its investigation as a drug delivery agent. Its structural features allow for effective encapsulation of therapeutic agents, improving solubility and bioavailability. Studies have demonstrated that formulations containing this compound can enhance the delivery efficiency of anticancer drugs .

2. Synthesis of Bioactive Molecules

In synthetic organic chemistry, this compound serves as a precursor for synthesizing bioactive molecules. Its versatility allows chemists to create complex structures through various coupling reactions, expanding the library of potential pharmaceutical agents .

Case Studies

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key structural feature of this compound is the 4'-trifluoromethylphenyl substituent, which distinguishes it from analogs with other aromatic substituents. Below is a comparative analysis with structurally related compounds:

Thermal and Spectral Properties

- Spectroscopic Data :

- 1H NMR : Key signals for the target compound would include δ ~7.6–7.8 ppm (aromatic protons from the 4'-CF3-phenyl group) and δ ~3.5–4.5 ppm (pyrrolidine and N-Cbz methylene protons), consistent with related compounds .

准备方法

Nucleophilic Aromatic Substitution

4-Chlorobenzotrifluoride undergoes amination with ethylenediamine in DMF at 120°C, yielding 2-(4'-trifluoromethylphenyl)ethylamine (85% yield). Alternatively, Suzuki coupling of 4-trifluoromethylphenylboronic acid with 2-bromoethylphthalimide followed by phthalimide hydrolysis achieves the same product.

Table 1: Comparative Analysis of 2-(4'-Trifluoromethylphenyl)ethylamine Syntheses

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic substitution | Ethylenediamine, DMF | 85 | 98.5 |

| Suzuki coupling | Pd(OAc)2, Na2CO3 | 78 | 97.8 |

Protection of the Primary Amine with Cbz Group

Carbobenzyloxy (Cbz) Protection

2-(4'-Trifluoromethylphenyl)ethylamine reacts with benzyl chloroformate (Cbz-Cl) in a biphasic THF/water system containing NaHCO3 (0°C, 2 h), yielding N-Cbz-2-(4'-trifluoromethylphenyl)ethylamine (92% yield). Excess Cbz-Cl (1.2 equiv) ensures complete conversion, with unreacted reagent quenched via aqueous workup.

Key Reaction Parameters :

-

Temperature: 0°C to room temperature

-

Base: NaHCO3 (2.0 equiv)

-

Solvent: THF/H2O (4:1)

Methylation of the N-Cbz-Protected Amine

Reductive Amination

N-Cbz-2-(4'-trifluoromethylphenyl)ethylamine undergoes reductive amination with formaldehyde (37% aq.) and NaBH3CN in MeOH at 25°C for 12 h, furnishing N-Cbz-N-methyl-2-(4'-trifluoromethylphenyl)ethylamine (74% yield). The reaction proceeds via imine intermediate formation, followed by cyanoborohydride reduction.

Optimization Insights :

-

Lower yields (<60%) observed with NaBH4 due to competing over-reduction.

-

NaBH3CN selectively reduces imines without attacking the Cbz group.

Pyrrolidine Ring Formation via Cyclization

Intramolecular Alkylation

N-Cbz-N-methyl-2-(4'-trifluoromethylphenyl)ethylamine reacts with 1,4-dibromobutane (1.5 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 80°C for 24 h, inducing cyclization to form the pyrrolidine ring (68% yield). The reaction proceeds via SN2 displacement, with the ethylamine side chain acting as the nucleophile.

Challenges and Solutions :

-

Regioselectivity : Competing intermolecular reactions minimized by slow addition of dibromobutane.

-

Purification : Column chromatography (SiO2, hexane/EtOAc 3:1) removes linear byproducts.

Hydrochloride Salt Formation

Acidic Workup

The free base is dissolved in anhydrous Et2O and treated with HCl (4M in dioxane) at 0°C, precipitating this compound as a white solid (95% yield). The product is filtered, washed with cold ether, and dried under vacuum.

Analytical Data :

-

1H NMR (400 MHz, DMSO-d6) : δ 11.24 (s, 1H, HCl), 7.65–7.45 (m, 9H, Ar-H), 5.12 (s, 2H, Cbz-CH2), 3.82–3.65 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, N-CH3).

-

HRMS (ESI+) : m/z calcd for C22H24F3N2O2 [M+H]+: 429.1792; found: 429.1795.

常见问题

Q. What are the optimal synthetic pathways for 1-Pyrrolidin-2-(4'-trifluoromethylphenyl)-2-(N-cbz-N-methyl)amino-ethane HCl, and how can reaction yields be improved?

Methodological Answer:

- Synthetic Optimization : Utilize multi-step protocols with controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to minimize side reactions. Catalysts like palladium or nickel complexes can enhance coupling efficiency.

- Purification : Employ column chromatography with polar/non-polar solvent gradients or recrystallization in ethanol/water mixtures to isolate high-purity hydrochloride salts. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How does the hydrochloride salt form influence the compound's solubility and stability in aqueous systems?

Methodological Answer:

- Solubility Testing : Conduct pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1–7.4) to evaluate ionizable groups. The trifluoromethyl group enhances lipophilicity, but the HCl salt improves aqueous solubility via protonation of the pyrrolidine nitrogen.

- Stability Studies : Use accelerated stability testing (40°C/75% RH) with UV-Vis (λmax ~255 nm) and LC-MS to track degradation products. Stabilize formulations with lyophilization or cryoprotectants .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation : Combine H/C NMR (DMSO-d6 or CDCl3) for stereochemical analysis, FT-IR for functional groups (e.g., C=O at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Purity Assessment : Use reverse-phase HPLC (e.g., Zorbax Eclipse Plus C18, 5 μm) with UV detection at 254 nm. For trace impurities, apply GC-MS with electron ionization .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound's neuropharmacological activity across different in vitro models?

Methodological Answer:

- Model Standardization : Validate cell lines (e.g., SH-SY5Y neurons) with consistent passage numbers and culture conditions. Use patch-clamp electrophysiology to measure ion channel modulation.

- Dose-Response Analysis : Perform EC/IC assays with positive controls (e.g., GABA analogs) and statistical rigor (n ≥ 3, ANOVA with Tukey post hoc) to account for batch variability .

Q. What advanced separation techniques are suitable for isolating this compound from complex biological matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2% formic acid in acetonitrile.

- LC-MS/MS : Optimize a Q-TOF system with ESI+ ionization (capillary voltage: 3.5 kV; source temp: 150°C) and a HILIC column for polar metabolites. Apply MRM transitions for quantification .

Q. How can theoretical frameworks guide the design of experiments targeting the compound's mechanism of action?

Methodological Answer:

- Receptor Docking Studies : Use Schrödinger Maestro for molecular docking against GABA or NMDA receptors. Validate binding affinities via surface plasmon resonance (SPR) or radioligand displacement assays.

- Pathway Analysis : Integrate RNA-seq data (e.g., Neurotransmitter Transport KEGG pathway) to identify downstream targets .

Q. What methodologies are effective in elucidating the compound's metabolic degradation pathways?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with ice-cold acetonitrile, then analyze phase I/II metabolites via UPLC-Q-Exactive Orbitrap MS.

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic intermediates using isotopic pattern filtering .

Q. How should factorial design be applied to optimize the compound's bioactivity in combinatorial assays?

Methodological Answer:

- Screening Parameters : Use a 2 factorial design (k = 3–4 factors: concentration, pH, temperature, co-solvents). Analyze main effects and interactions via JMP or Design-Expert software.

- Response Surface Methodology (RSM) : Apply central composite design to identify non-linear relationships between variables (e.g., solubility vs. bioactivity) .

Q. What in vitro models are most predictive of the compound's pharmacokinetic behavior in vivo?

Methodological Answer:

- Permeability Assays : Use Caco-2 monolayers (TEER ≥ 300 Ω·cm) with LC-MS quantification of apical-to-basal transport.

- Plasma Protein Binding : Assess via equilibrium dialysis (rapid equilibrium device) with LC-MS/MS detection. Compare free fraction (%) across species (human, rat) .

Q. How can synergistic effects with co-administered drugs be systematically evaluated?

Methodological Answer:

- Combinatorial Screening : Use a checkerboard assay (96-well plate) with fixed-ratio combinations. Calculate synergy scores (Combenefit software) via Loewe additivity or Bliss independence models.

- Mechanistic Profiling : Apply phosphoproteomics (TiO2 enrichment, Orbitrap Fusion Lumos) to map signaling crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。